2-[1-(2-chloro-4-fluorophenoxy)ethyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
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Overview
Description
2-[1-(2-chloro-4-fluorophenoxy)ethyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one is a complex organic compound that belongs to the class of thiadiazoloquinazolinones This compound is characterized by the presence of a thiadiazole ring fused with a quinazolinone structure, along with a chloro-fluorophenoxyethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(2-chloro-4-fluorophenoxy)ethyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one typically involves the cyclocondensation of 1,3,4-thiadiazol-2-amines with 2-halobenzoyl chlorides containing electron-withdrawing substituents . The reaction is carried out under controlled conditions, often using a base such as triethylamine to facilitate the formation of the thiadiazoloquinazolinone core.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[1-(2-chloro-4-fluorophenoxy)ethyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the phenoxyethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The thiadiazole ring can undergo oxidation and reduction reactions, altering its electronic properties.
Cyclization: The compound can participate in cyclization reactions to form more complex ring structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride and lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield derivatives with different substituents on the phenoxyethyl group, while oxidation and reduction can modify the thiadiazole ring.
Scientific Research Applications
2-[1-(2-chloro-4-fluorophenoxy)ethyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent
Materials Science: The compound’s electronic properties make it suitable for use in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Biological Studies: It is used in studies to understand its interactions with enzymes and receptors, providing insights into its mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2-[1-(2-chloro-4-fluorophenoxy)ethyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .
Comparison with Similar Compounds
Similar Compounds
1,3,4-thiadiazole Derivatives: These compounds share the thiadiazole ring structure and exhibit similar biological activities, such as antimicrobial and anticancer properties.
Quinazolinone Derivatives: Compounds with the quinazolinone core are known for their diverse pharmacological activities, including anticancer and anti-inflammatory effects.
Uniqueness
2-[1-(2-chloro-4-fluorophenoxy)ethyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one is unique due to the combination of the thiadiazole and quinazolinone structures, along with the chloro-fluorophenoxyethyl substituent. This unique combination enhances its biological activity and makes it a versatile compound for various scientific applications.
Properties
Molecular Formula |
C17H11ClFN3O2S |
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Molecular Weight |
375.8 g/mol |
IUPAC Name |
2-[1-(2-chloro-4-fluorophenoxy)ethyl]-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one |
InChI |
InChI=1S/C17H11ClFN3O2S/c1-9(24-14-7-6-10(19)8-12(14)18)15-21-22-16(23)11-4-2-3-5-13(11)20-17(22)25-15/h2-9H,1H3 |
InChI Key |
FCRJMFYWFMLDOT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NN2C(=O)C3=CC=CC=C3N=C2S1)OC4=C(C=C(C=C4)F)Cl |
Origin of Product |
United States |
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